Mebanazine
Overview
Description
Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) with various effects on glucose metabolism and insulin secretion. Research has shown that mebanazine can induce hypoglycemia in rats, which starts several hours after administration and can continue for multiple days . It has been observed to affect the activity of certain enzymes in the liver and pituitary gland, such as glucose-6-phosphatase and glucose-6-phosphate dehydrogenase, respectively . Additionally, mebanazine has been reported to potentiate the hypoglycemic effects of insulin, suggesting a synergistic relationship between the two .
Synthesis Analysis
The metabolic disposition of mebanazine in rats has been studied, revealing that it is readily absorbed from the gut and primarily excreted in the urine, largely unchanged . This suggests that the synthesis and metabolic pathways of mebanazine are relatively straightforward, with minimal transformation into other metabolites compared to related compounds such as pivhydrazine and benzylhydrazine .
Molecular Structure Analysis
While the specific molecular structure analysis of mebanazine is not detailed in the provided papers, its classification as a hydrazine derivative and its pharmacological activity as a monoamine oxidase inhibitor suggest a structure that interacts with the MAO enzyme to inhibit its function. The molecular structure likely contains a hydrazine moiety, which is a common feature in MAOIs .
Chemical Reactions Analysis
Mebanazine's chemical reactions within the body include its interaction with enzymes such as glucose-6-phosphate dehydrogenase, where it exhibits an inhibitory effect in vivo but not in vitro . This indicates that mebanazine's inhibitory action may be due to its influence on biochemical pathways rather than direct enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of mebanazine are inferred from its pharmacokinetic profile. As a drug that is largely excreted unchanged, it suggests that mebanazine has a stable chemical structure that resists metabolic breakdown . Its absorption from the gut and subsequent urinary excretion point to its solubility and ability to cross biological membranes .
Relevant Case Studies
Several studies have explored the effects of mebanazine on glucose metabolism and insulin secretion. For instance, mebanazine has been shown to stimulate insulin secretion in rats and modify the hypoglycemic response to tolbutamide and insulin . Chronic treatment with mebanazine has been associated with potentiation of insulin-induced hypoglycemia, which could have implications for the treatment of diabetes . Additionally, mebanazine's effects on growth hormone and food intake have been investigated, suggesting that it does not specifically interfere with growth hormone release but does reduce food intake, which may contribute to its hypoglycemic effects .
Scientific Research Applications
Monoamine Oxidase Inhibition and Brain Activity
Mebanazine, as a monoamine oxidase inhibitor (MAOI), has been studied for its effects on brain enzyme activities. It significantly reduces the activity of glucose-6-phosphate-dehydrogenase (G-6-P-dehydrogenase) in the pituitary without affecting the activity of this enzyme in the brain and hypothalamus. This indicates a specific effect on the pituitary and suggests a complex interaction with biochemical pathways (Zor, Locker, Schleider, & Sulman, 1967).
Hypoglycemic Actions
Mebanazine's impact on carbohydrate metabolism and its interaction with other substances like tolbutamide and insulin have been explored. It has been observed to modify the hypoglycemic response to these substances, indicating a potential role in managing diabetic conditions (Barrett, 1965). Further research has shown that mebanazine intensifies the activity of the liver's phosphorylase system, contributing to its hypoglycemic effect (Zor, Mishkinsky, & Sulman, 1965).
Antidepressant Properties
Mebanazine's effectiveness as an antidepressant has been evaluated, with findings suggesting a safer profile compared to other hydrazine antidepressants. Its potency in reversing depression symptoms indicates potential therapeutic value in treating various types of depression (Spinks & Whittle, 1966).
Insulin Tolerance and Metabolic Effects
Studies have examined the influence of mebanazine on insulin tolerance, showing varied effects based on conditions like fasting and the presence of other drugs. These investigations contribute to understanding the drug's role in metabolic processes (Adnitt, 1968).
Mechanism of Insulin Potentiation
Further research delved into the mechanism behind mebanazine's potentiation of the hypoglycemic response to insulin. The study's findings suggest a complex interplay involving monoamine oxidase inhibition and neurotransmitter dynamics, offering insights into its pharmacological actions (Barrett, 1970).
Genotoxic Activity
Investigations into the genotoxic activity of mebanazine, particularly its ability to induce DNA fragmentation, provide crucial data for assessing its safety profile. These findings are essential in considering its long-term use and potential carcinogenicity (Brambilla et al., 1982).
Safety And Hazards
properties
IUPAC Name |
1-phenylethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZAEJMHSGZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |
Record name | Mebanazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50859848 | |
Record name | (1-Phenylethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebanazine | |
CAS RN |
65-64-5 | |
Record name | Mebanazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebanazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebanazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebanazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBANAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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